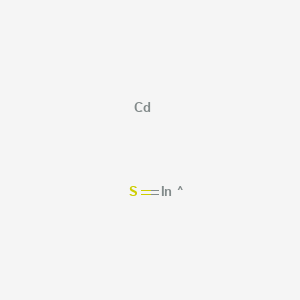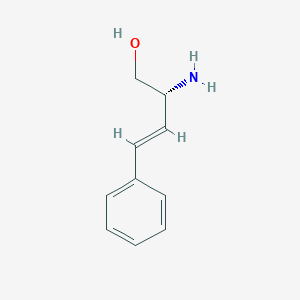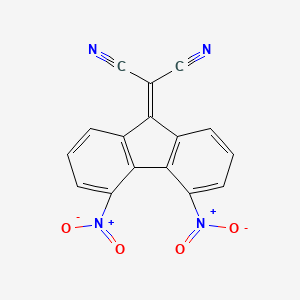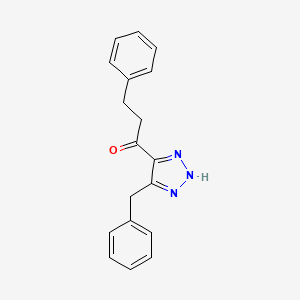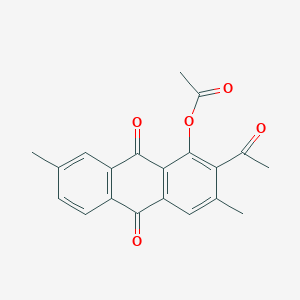
9,10-Anthracenedione, 2-acetyl-1-(acetyloxy)-3,7-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Anthracenedione, 2-acetyl-1-(acetyloxy)-3,7-dimethyl- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes acetyl and acetyloxy functional groups, as well as methyl substitutions on the anthracenedione core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 2-acetyl-1-(acetyloxy)-3,7-dimethyl- typically involves multi-step organic reactions. One common method includes the acetylation of 9,10-anthracenedione followed by the introduction of acetyloxy and methyl groups under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and consistency of the product. The scalability of the synthetic route is crucial for industrial applications, and optimization of reaction parameters is often necessary to achieve cost-effective production.
化学反应分析
Types of Reactions
9,10-Anthracenedione, 2-acetyl-1-(acetyloxy)-3,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The acetyl and acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like acetic anhydride (Ac₂O) and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinones.
科学研究应用
9,10-Anthracenedione, 2-acetyl-1-(acetyloxy)-3,7-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 9,10-Anthracenedione, 2-acetyl-1-(acetyloxy)-3,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
9,10-Anthracenedione, 2-acetyl-1,4-diamino-: Another anthraquinone derivative with different functional groups.
9,10-Anthracenedione, 2-acetyl-1-hydroxy-3,6-dimethyl-: A similar compound with hydroxy and methyl substitutions.
Uniqueness
The uniqueness of 9,10-Anthracenedione, 2-acetyl-1-(acetyloxy)-3,7-dimethyl- lies in its specific functional groups and substitutions, which confer distinct chemical and biological properties. These unique features make it valuable for various applications in research and industry.
属性
CAS 编号 |
479416-56-3 |
|---|---|
分子式 |
C20H16O5 |
分子量 |
336.3 g/mol |
IUPAC 名称 |
(2-acetyl-3,7-dimethyl-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C20H16O5/c1-9-5-6-13-14(7-9)19(24)17-15(18(13)23)8-10(2)16(11(3)21)20(17)25-12(4)22/h5-8H,1-4H3 |
InChI 键 |
RDEXDCMGTBHLIK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C(=C(C(=C3)C)C(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


boranyl](/img/structure/B12593576.png)
![Silane, ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl-](/img/structure/B12593588.png)
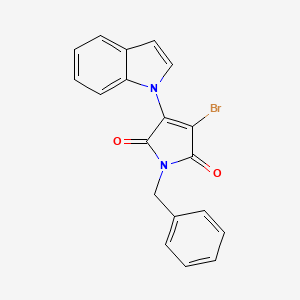
![3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline](/img/structure/B12593605.png)
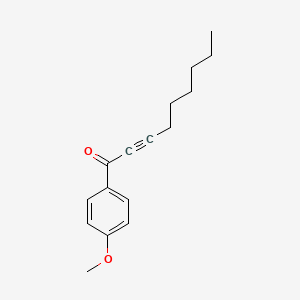
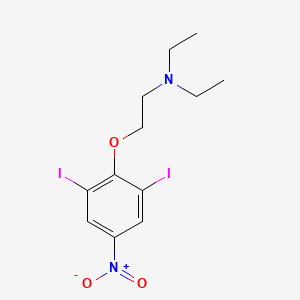
![Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12593616.png)
![Benzene, [(4,4-diethoxy-2-butynyl)seleno]-](/img/structure/B12593618.png)
![2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12593620.png)
